2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Descripción
BenchChem offers high-quality 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-4-28-14-9-10-20-17-16(14)18(25)23(19(26)22(17)2)11-15(24)21-12-5-7-13(27-3)8-6-12/h5-10H,4,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWROOEZAPKSORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This compound exhibits a unique structure that may confer significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₈N₄O₄
- CAS Number : 1005304-29-9
- Molecular Weight : 358.34 g/mol
The structure includes a pyrimidine ring fused with a pyridine component, along with ethoxy and methoxy substituents that enhance its lipophilicity and potentially its pharmacokinetic properties.
Anticancer Properties
Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for cancer therapy .
A review highlighted that derivatives with similar structures have shown efficacy against various cancer types by targeting specific signaling pathways associated with tumor growth. For instance, compounds targeting the polo-like kinase 1 (Plk1) have been noted for their anticancer activity .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, potentially modulating their activity. For example, it may inhibit enzymes involved in nucleotide synthesis or DNA repair mechanisms, further contributing to its anticancer effects. The presence of functional groups like methoxy and ethoxy may enhance binding affinity to these targets .
Anti-inflammatory Effects
In addition to anticancer properties, there is evidence suggesting that similar compounds exhibit anti-inflammatory activities . The modulation of inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | CDK inhibition | |
| Enzyme Inhibition | Interaction with DNA repair enzymes | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study: Inhibition of CDKs
A study investigated the efficacy of related pyrido[2,3-d]pyrimidine compounds on various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at low micromolar concentrations. Specifically, an analog demonstrated an IC50 value comparable to established CDK inhibitors used in clinical settings .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. The interaction alters the activity of these proteins, leading to downstream effects that can inhibit tumor growth or modulate inflammatory responses. The detailed pathways involved are still under investigation but are believed to include:
- Cell Cycle Arrest : By inhibiting CDKs.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Cytokine Modulation : Reducing levels of pro-inflammatory cytokines.
Aplicaciones Científicas De Investigación
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in cell proliferation. Its structural characteristics suggest potential roles in:
- Cancer Treatment : Similar compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
Medicinal Chemistry Applications
The applications of this compound primarily lie within medicinal chemistry and drug development. Specific areas include:
- Drug Design : The unique structure allows for modifications that can enhance efficacy and reduce side effects.
- Targeted Therapy : Its ability to inhibit specific enzymes makes it suitable for developing targeted therapies against various cancers.
Case Studies and Research Findings
Research surrounding compounds with similar structures has yielded promising results. For instance:
- Cytotoxic Activity : A related compound demonstrated cytotoxic effects against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity towards normal cells (NIH-3T3) .
- Enzyme Inhibition Studies : Studies have shown that compounds structurally similar to 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide effectively inhibit enzymes involved in metabolic pathways critical for cancer progression.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[2,3-d]pyrimidine core followed by functionalization with ethoxy, methyl, and acetamide groups. Key steps include:
- Condensation reactions under reflux using solvents like acetonitrile or DMF .
- Amide coupling via activation with reagents such as EDCI/HOBt .
- Optimization : Reaction yields are maximized by controlling temperature (70–100°C), solvent polarity, and catalyst selection (e.g., potassium carbonate for deprotonation) .
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimidine core formation | DMF | 80 | K₂CO₃ | 65–75 | |
| Acetamide coupling | Acetonitrile | 70 | EDCI/HOBt | 55–60 |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm; aromatic protons δ ~6.8–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak matching theoretical mass) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the pyrido[2,3-d]pyrimidine scaffold .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or MS adducts) require:
- Cross-Validation : Compare data with DFT-calculated chemical shifts or synthesize reference standards .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
- High-Resolution MS : Rule out isotopic or adduct interference by matching exact mass (<5 ppm error) .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Focus on modular modifications to the core structure:
- Substituent Variation : Replace ethoxy/methoxyphenyl groups with halogens or bulky substituents to probe steric/electronic effects .
- Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide or urea groups to assess hydrogen-bonding interactions .
- Table 2: Example SAR Modifications from Analogous Compounds
| Modification Site | Analog Change | Observed Effect on Activity | Reference |
|---|---|---|---|
| Ethoxy group (C5) | Replacement with Cl | ↑ Anticancer potency (IC₅₀ ↓ 30%) | |
| Methoxyphenyl (N-linked) | Replacement with NO₂ | ↓ Solubility, ↑ enzyme inhibition |
Q. What methodologies assess metabolic stability and toxicity in preclinical studies?
- Methodological Answer : Use tiered in vitro/in vivo approaches:
- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Fluorescent probes to assess inhibition of major cytochrome isoforms (e.g., CYP3A4) .
- In Vivo Toxicity : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
